alpha-L-Idopyranosyluronic acid
Description
Contextualization within Glycobiology and Carbohydrate Chemistry
Alpha-L-Idopyranosyluronic acid is a hexuronic acid, a type of sugar acid, that plays a critical role as a fundamental component of glycosaminoglycans (GAGs). wikipedia.orgwikipedia.org GAGs are long, unbranched polysaccharides that are major constituents of the extracellular matrix and cell surfaces, involved in a vast array of biological processes. nih.gov IdoA is most notably the primary uronic acid in dermatan sulfate (B86663) and heparin, and it is also found in heparan sulfate, albeit in smaller quantities compared to its epimer, D-glucuronic acid. wikipedia.org Its presence in these GAGs is crucial for their biological activities, which include regulating cell signaling, anticoagulation, and inflammation. ontosight.ainih.gov
The biosynthesis of IdoA occurs at the polymer level through the enzymatic C5-epimerization of D-glucuronic acid residues already incorporated into the growing polysaccharide chain. nih.govnih.gov This conversion is a key step in determining the ultimate structure and function of GAGs like dermatan sulfate and heparan sulfate. nih.gov
Historical Perspectives on Uronic Acid Research in Polysaccharides
The study of uronic acids in polysaccharides has a rich history, driven by the desire to understand the structure and function of these complex biopolymers. Early research focused on the isolation and chemical characterization of polysaccharides from various natural sources. taylorandfrancis.comnih.gov Analytical methods were developed to identify and quantify the constituent monosaccharides, including uronic acids. nih.govwur.nlresearchgate.net
A significant breakthrough was the discovery that the properties of polysaccharides are heavily influenced by their uronic acid content and composition. taylorandfrancis.comnih.gov For instance, the carboxyl groups of uronic acids provide negative charges that are essential for the ion-binding capacity of polysaccharides. taylorandfrancis.comnih.gov Over time, the focus shifted to understanding the specific roles of different uronic acids, such as the distinct functions of L-iduronic acid compared to D-glucuronic acid in GAGs. This led to investigations into the conformational flexibility of IdoA and its impact on polysaccharide-protein interactions.
Structural Significance of this compound within Complex Glycans
The structural significance of this compound in complex glycans is largely attributed to its exceptional conformational flexibility. nih.govru.nl Unlike most other pyranose sugars that exist in a stable chair conformation, IdoA in solution can adopt multiple conformations, primarily the ¹C₄ chair, the ⁴C₁ chair, and the ²S₀ skew-boat forms. wikipedia.orgoup.com This conformational equilibrium is influenced by factors such as its position within the polysaccharide chain and the sulfation pattern of adjacent residues. oup.comnih.gov
This inherent flexibility imparts a greater degree of freedom to the GAG chain, allowing it to adopt various spatial arrangements. nih.govru.nl This plasticity is critical for the specific binding of GAGs to a wide range of proteins, including growth factors, enzymes, and cell surface receptors. nih.govru.nl The ability of IdoA to switch between different conformations enables the GAG chain to present an optimal binding surface, thereby modulating numerous biological processes. For example, the presence of IdoA in dermatan sulfate and heparan sulfate is essential for their interactions with proteins involved in cell migration, proliferation, and angiogenesis. nih.govnih.gov Furthermore, in the context of human α-l-iduronidase, the enzyme responsible for degrading dermatan and heparan sulfate, an N-glycan containing mannose has been shown to be a crucial part of the substrate-binding pocket, directly interacting with the substrate. nih.gov
Overview of Key Academic Research Trajectories for this compound
Current research on this compound is multifaceted, reflecting its broad biological importance. Key areas of investigation include:
Biosynthesis and Regulation: Researchers are actively studying the enzymes responsible for the epimerization of glucuronic acid to iduronic acid, such as dermatan sulfate epimerases (DS-epi1 and DS-epi2). nih.govoup.com Understanding the regulation of these enzymes is crucial for deciphering how the IdoA content in GAGs is controlled in health and disease. nih.gov
Conformational Analysis: Advanced analytical techniques, particularly NMR spectroscopy and computational modeling, are being employed to further elucidate the conformational dynamics of IdoA within different GAG sequences. oup.comnih.gov These studies aim to provide a more detailed picture of how conformational changes influence protein binding and biological activity. nih.govnih.gov
Synthetic Chemistry: The chemical synthesis of oligosaccharides containing IdoA is a significant area of research. acs.orgresearchgate.net Developing efficient synthetic routes to IdoA-containing structures is essential for producing well-defined molecules to probe their biological functions and for the development of potential therapeutic agents. acs.orgresearchgate.net
Role in Disease: The involvement of IdoA-containing GAGs in various pathological conditions, such as cancer and inflammatory diseases, is a major focus. nih.govnih.gov Studies are exploring how alterations in IdoA content and sulfation patterns contribute to disease progression and whether targeting these structures could be a viable therapeutic strategy. nih.gov For instance, research has shown that IdoA in dermatan sulfate can facilitate the binding of hepatocyte growth factor (HGF) to its receptor, promoting cMET-dependent signaling in certain cancers. nih.gov
Structure
2D Structure
3D Structure
Properties
CAS No. |
71031-08-8 |
|---|---|
Molecular Formula |
C6H10O7 |
Molecular Weight |
194.14 g/mol |
IUPAC Name |
(2R,3S,4S,5R,6R)-3,4,5,6-tetrahydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C6H10O7/c7-1-2(8)4(5(10)11)13-6(12)3(1)9/h1-4,6-9,12H,(H,10,11)/t1-,2-,3+,4+,6+/m0/s1 |
InChI Key |
AEMOLEFTQBMNLQ-VCSGLWQLSA-N |
Isomeric SMILES |
[C@@H]1([C@@H]([C@@H](O[C@H]([C@@H]1O)O)C(=O)O)O)O |
Canonical SMILES |
C1(C(C(OC(C1O)O)C(=O)O)O)O |
Origin of Product |
United States |
Biosynthesis and Metabolic Pathways Involving Alpha L Idopyranosyluronic Acid
Enzymatic Formation of alpha-L-Idopyranosyluronic Acid
The conversion of D-glucuronic acid to L-iduronic acid is catalyzed by a class of enzymes known as glucuronyl C5-epimerases. nih.gov This transformation occurs at the polymer level within the Golgi apparatus. pnas.orgoup.com There are distinct epimerases for the biosynthesis of dermatan sulfate (B86663) and heparan sulfate/heparin, reflecting different substrate specificities and regulatory mechanisms.
The enzymatic mechanism of C5-epimerization involves the abstraction of a proton from the C5 carbon of the GlcA residue. pnas.orgresearchgate.net This process results in the formation of a transient carbanion intermediate. researchgate.net The subsequent re-addition of a proton to the opposite face of the carbon atom completes the inversion of stereochemistry, yielding an IdoA residue. researchgate.net The reaction is catalyzed by two invariant acid/base residues within the enzyme's active site, which facilitate the reversible proton abstraction and re-addition. pnas.org
In vitro studies using soluble enzyme systems have shown that this reaction is reversible, meaning the epimerase can convert GlcA to IdoA and also IdoA back to GlcA. nih.govresearchgate.net However, within the cellular context (in vivo), the reaction is effectively irreversible. nih.govnih.gov This is because the newly formed IdoA residues are often rapidly modified by sulfotransferases, which add sulfate groups. This sulfation prevents the epimerase from recognizing the IdoA residue as a substrate for the reverse reaction, a phenomenon known as product inhibition. nih.gov
The specificity of the epimerases is crucial. For instance, the heparan sulfate glucuronyl C5-epimerase (Glce or HSepi) requires the adjacent glucosamine (B1671600) residue toward the non-reducing end of the polymer to be N-sulfated for substrate recognition. researchgate.netuniprot.org
The conversion from D-glucuronic acid to L-iduronic acid represents a stereochemical inversion at the fifth carbon (C5) of the hexuronic acid ring. This changes the spatial orientation of the carboxyl group from an equatorial to an axial position. nih.gov This repositioning has profound structural consequences for the entire GAG polymer. The presence of IdoA introduces a greater degree of conformational flexibility into the polysaccharide chain compared to the more rigid structure conferred by GlcA. nih.govnih.govhmdb.ca This flexibility is essential for the specific interactions of dermatan sulfate and heparan sulfate with a wide variety of proteins, including growth factors, cytokines, and enzymes. nih.govnih.gov
Integration of this compound into Glycosaminoglycan Polymerization
The formation of IdoA is an integral modification step in the biosynthesis of several GAGs. nih.govnih.gov The process begins with the polymerization of a backbone of repeating disaccharide units, after which specific enzymes, including the C5-epimerases, modify the chain. pnas.orgnih.gov
Dermatan sulfate is distinguished from its precursor, chondroitin (B13769445) sulfate, by the presence of IdoA residues. nih.gov The biosynthesis of IdoA in dermatan sulfate is catalyzed by two specific enzymes: dermatan sulfate epimerase 1 (DS-epi1) and dermatan sulfate epimerase 2 (DS-epi2). nih.govnih.gov These enzymes act on the GlcA residues within the nascent chondroitin sulfate chain.
The epimerization process is closely linked with sulfation. The formation of IdoA is significantly promoted by the concomitant action of dermatan 4-O-sulfotransferase 1 (D4ST1), which sulfates the N-acetylgalactosamine (GalNAc) residues adjacent to the newly formed IdoA. nih.govnih.gov This interplay leads to the formation of blocks of IdoA-containing repeating units, which are characteristic of dermatan sulfate. nih.govnih.gov While some C5 inversion can occur without sulfation of adjacent residues, the formation of these IdoA-rich blocks is strongly associated with 4-O-sulfation of the neighboring hexosamine. nih.gov The amount and distribution of IdoA are cell- and tissue-specific and can even vary depending on the protein core to which the GAG chain is attached. nih.gov
In the biosynthesis of heparan sulfate and heparin, the conversion of GlcA to IdoA is catalyzed by a single enzyme, D-glucuronyl C5-epimerase (also known as HSepi or Glce). nih.govnih.govuniprot.org This modification occurs after the initial polymerization of a chain consisting of alternating GlcA and N-acetylglucosamine (GlcNAc) units and subsequent N-deacetylation and N-sulfation of many of the GlcNAc residues. pnas.orgnih.gov
The presence of IdoA is a defining feature of heparan sulfate and is even more predominant in heparin. wikipedia.orggoogle.com IdoA residues are critical for the biological activity of these GAGs, largely because they can be sulfated at the C2 position by heparan sulfate 2-O-sulfotransferase. nih.gov The resulting IdoA2S residue is a key component of the binding sites for many proteins, such as antithrombin (in the case of heparin's anticoagulant activity) and various growth factors. nih.govnih.gov The conformational flexibility endowed by IdoA allows the heparan sulfate chain to adopt specific conformations required for these high-affinity interactions. nih.govnih.gov The essential role of this epimerization is underscored by the fact that genetically modified mice unable to produce the Glce enzyme die at birth with severe developmental defects, including kidney agenesis and lung malformations, and produce heparan sulfate completely lacking IdoA. nih.govnih.gov
Regulation of this compound Biosynthetic Processes
The biosynthesis of IdoA is a highly regulated process, ensuring that the structure of GAGs is appropriate for their specific biological context. Regulation occurs at multiple levels.
One key regulatory mechanism is the interplay between epimerization and sulfation. As seen in both dermatan sulfate and heparan sulfate biosynthesis, the activity of C5-epimerases is heavily influenced by the sulfation pattern of the substrate polymer. oup.comnih.gov For heparan sulfate, N-sulfation of the adjacent glucosamine is a prerequisite for epimerase action. researchgate.net For dermatan sulfate, 4-O-sulfation of adjacent GalNAc residues promotes the formation of IdoA blocks. nih.gov
Furthermore, subsequent sulfation of the newly formed IdoA residue (e.g., 2-O-sulfation) serves as a "lock-in" mechanism. nih.gov This modification prevents the epimerase from catalyzing the reverse reaction, making the epimerization irreversible in vivo and driving the synthesis pathway forward. nih.govnih.gov
The expression of the epimerase enzymes themselves is also regulated in a tissue-specific manner. For example, DS-epi1 and DS-epi2 show different expression patterns, with DS-epi1 being the major epimerase in most tissues, while DS-epi2 expression is highest in the brain. nih.gov This differential expression contributes to the structural diversity of dermatan sulfate across different tissues. The process can also be targeted by pharmacological agents; for instance, the drug ebselen (B1671040) has been identified as a potent inhibitor of the epimerases responsible for IdoA formation in both dermatan sulfate and heparan sulfate. oup.com
Tables of Mentioned Compounds
Table 1: Key Enzymes in this compound Biosynthesis
| Enzyme Name | Abbreviation | Function | Associated GAG |
|---|---|---|---|
| D-glucuronyl C5-epimerase | Glce, HSepi | Converts GlcA to IdoA in the polymer chain | Heparan Sulfate, Heparin |
| Dermatan Sulfate Epimerase 1 | DS-epi1 | Converts GlcA to IdoA in the polymer chain | Dermatan Sulfate |
| Dermatan Sulfate Epimerase 2 | DS-epi2 | Converts GlcA to IdoA in the polymer chain | Dermatan Sulfate |
| Dermatan 4-O-sulfotransferase 1 | D4ST1 | Adds sulfate to GalNAc; promotes IdoA formation | Dermatan Sulfate |
Table 2: Chemical Compounds Mentioned
| Compound Name | Abbreviation | Description |
|---|---|---|
| This compound | IdoA | A hexuronic acid, C5 epimer of D-glucuronic acid. |
| D-Glucuronic acid | GlcA | A hexuronic acid, precursor to IdoA in GAGs. |
| N-acetylglucosamine | GlcNAc | An amino sugar component of heparan sulfate. |
| N-acetylgalactosamine | GalNAc | An amino sugar component of chondroitin/dermatan sulfate. |
| Dermatan Sulfate | DS | A GAG rich in IdoA, found in skin, blood vessels, and heart valves. |
| Heparan Sulfate | HS | A GAG present on virtually all cell surfaces, involved in signaling. |
| Heparin | - | A highly sulfated GAG with anticoagulant properties, rich in IdoA. |
| Ebselen | - | An organoselenium drug identified as an inhibitor of C5-epimerases. |
Related Metabolic Intermediates and Precursors in Uronic Acid Pathways
The biosynthesis of this compound is intrinsically linked to the uronic acid pathway, a metabolic route that begins with glucose and involves several key intermediates and precursors. microbenotes.com This pathway is not only essential for the synthesis of uronic acids but also for detoxification processes and the production of other important biomolecules. biologynotesonline.commicrobenotes.com
The initial precursor for the pathway is glucose, which is converted through a series of enzymatic steps to UDP-glucose. pharmacy180.comyoutube.com UDP-glucose then undergoes oxidation to form UDP-D-glucuronic acid (UDP-GlcA), the direct precursor for the synthesis of L-IdoA residues. news-medical.net103.47.12 The enzyme UDP-glucose dehydrogenase is responsible for this oxidation step. news-medical.net
UDP-GlcA stands at a critical branch point in the pathway. It can be used for glucuronidation reactions, a major detoxification mechanism in the liver, or it can be further metabolized. pharmacy180.com For the synthesis of L-IdoA, UDP-GlcA is utilized as a substrate for the incorporation of glucuronic acid into GAG chains, where it is subsequently epimerized to L-iduronic acid. nih.govnih.gov
Other significant intermediates in the uronic acid pathway include L-gulonate, L-xylulose, and xylitol. youtube.com103.47.12 These molecules are formed from the metabolism of D-glucuronic acid and are part of a branch of the pathway that can lead to the synthesis of pentoses. youtube.com A deficiency in the enzyme L-xylulose reductase can lead to a benign metabolic disorder known as essential pentosuria, characterized by the excretion of large amounts of L-xylulose. microbenotes.com
Below is a table summarizing the key metabolic intermediates and precursors in the uronic acid pathway leading to the formation of this compound.
| Compound Name | Role in Pathway |
| Glucose | The initial substrate for the uronic acid pathway. |
| Glucose-1-phosphate | An intermediate in the conversion of glucose to UDP-glucose. |
| Uridine diphosphate (B83284) glucose (UDP-glucose) | The activated form of glucose that is a precursor to UDP-glucuronic acid. youtube.com |
| Uridine diphosphate glucuronic acid (UDP-GlcA) | The direct precursor for the incorporation of glucuronic acid into glycosaminoglycans, which is then epimerized to L-iduronic acid. drugbank.com |
| D-Glucuronic acid | A key uronic acid that is epimerized at the polymer level to L-iduronic acid. wikipedia.org |
| L-Gulonic acid | An intermediate in the metabolism of D-glucuronic acid, and a precursor for ascorbic acid synthesis in many animals (though not humans). 103.47.12 |
| L-Xylulose | A pentose (B10789219) sugar intermediate formed from L-gulonic acid. youtube.com |
| Xylitol | An intermediate in the conversion of L-xylulose to D-xylulose. youtube.com |
| D-Xylulose | A pentose sugar that can enter the pentose phosphate (B84403) pathway. |
Enzymology and Enzymatic Modifications of Alpha L Idopyranosyluronic Acid
Glycosyltransferases Incorporating Iduronic Acid Units into Glycan Chains
While epimerases are responsible for the formation of IdoA from GlcA within the polysaccharide chain, the initial incorporation of uronic acids is carried out by glycosyltransferases. These enzymes add UDP-glucuronic acid to the growing glycan chain. scispace.com It is important to note that there is no cellular pool of UDP-iduronic acid; IdoA is exclusively formed through the post-polymerization epimerization of GlcA. scispace.com
The assembly of the GAG backbone is a coordinated process involving multiple glycosyltransferases. In the case of chondroitin (B13769445)/dermatan sulfate (B86663), a tetrasaccharide linker region is first assembled on a serine residue of a core protein by several glycosyltransferases (XylT1/T2, GalT1/T2, and GlcAT1). scispace.com Subsequently, chondroitin synthase and chondroitin-polymerizing factor catalyze the alternating addition of N-acetylgalactosamine (GalNAc) and GlcA from their respective UDP-sugar donors. scispace.com
The following table details the glycosyltransferases involved in the initial assembly of the chondroitin sulfate backbone, which is the precursor for dermatan sulfate:
| Enzyme | Function | Substrate |
| Xylosyltransferase (XylT1/T2) | Initiates GAG synthesis by adding xylose to the core protein | UDP-xylose |
| Galactosyltransferase I (GalT1) | Adds the first galactose to the xylose residue | UDP-galactose |
| Galactosyltransferase II (GalT2) | Adds the second galactose to the first galactose | UDP-galactose |
| Glucuronyltransferase I (GlcAT1) | Adds glucuronic acid to the second galactose | UDP-glucuronic acid |
| Chondroitin Synthase/Polymerizing Factor | Elongates the chain with alternating GalNAc and GlcA | UDP-GalNAc, UDP-GlcA |
Glycosyltransferases form glycosidic bonds, which are a type of ether bond, between a carbohydrate and another molecule. wikipedia.org These enzymes are highly specific, ensuring the correct regioselectivity (the position of the linkage) and stereochemistry (α or β anomer) of the newly formed bond. wikipedia.org In the synthesis of the chondroitin sulfate backbone, the glycosidic linkages are typically β-1,4 between GalNAc and GlcA, and β-1,3 between GlcA and GalNAc. cazypedia.org The α-L-iduronosyl bonds formed by epimerization have been found to be more labile to acid hydrolysis compared to the β-D-glucuronosyl bonds. nih.gov This difference in lability can be used in the structural analysis of GAGs. nih.gov
Enzymatic Degradation and Hydrolysis of alpha-L-Idopyranosyluronic Acid-Containing Glycans
The catabolism of glycosaminoglycans (GAGs) that contain α-L-idopyranosyluronic acid, such as dermatan sulfate and heparan sulfate, is a stepwise process that occurs primarily within the lysosomes of cells. nih.gov This degradation pathway begins with the endohydrolysis of the long polysaccharide chains into smaller oligosaccharides. Following this initial breakdown, a series of exohydrolases sequentially cleave monosaccharides from the non-reducing end of these oligosaccharide fragments until they are reduced to individual monosaccharides and inorganic sulfate. nih.gov
A deficiency in any of the enzymes involved in this pathway can lead to the accumulation of GAG fragments, resulting in a group of genetic disorders known as mucopolysaccharidoses (MPS). wikipedia.org Specifically, a lack of the enzyme α-L-iduronidase leads to MPS type I, characterized by the buildup of dermatan and heparan sulfate fragments. nih.govrndsystems.com
Alpha-L-Iduronidases and Their Action on Glycosaminoglycans
Alpha-L-iduronidase (IDUA) is a critical lysosomal hydrolase that catalyzes the removal of terminal, non-reducing α-L-iduronic acid residues from dermatan sulfate and heparan sulfate chains. rndsystems.com This exohydrolase plays a pivotal role in the complete degradation of these GAGs. nih.gov The absence or malfunction of IDUA leads to the lysosomal storage disorder mucopolysaccharidosis type I (MPS I), where the accumulation of GAG fragments causes progressive damage to cells, tissues, and organs. wikipedia.orgrndsystems.com
The action of α-L-iduronidase is highly specific. It hydrolyzes the glycosidic bond between the terminal α-L-iduronic acid and the adjacent sugar residue, which can be N-acetylgalactosamine-4-sulfate in dermatan sulfate or N-sulfo-D-glucosamine-6-sulfate in heparan sulfate. nih.gov Structural studies have revealed that the enzyme's active site accommodates the iduronic acid residue, with specific amino acid residues and even an N-glycan on the enzyme itself participating in substrate binding and catalysis. nih.gov The carboxyl group of the iduronic acid interacts with key residues within the active site, ensuring proper positioning for hydrolysis. nih.gov
In individuals with MPS I, the inability to remove the terminal iduronic acid stalls the degradation process, leading to the accumulation of various-sized oligosaccharides derived from both dermatan and heparan sulfate. nih.gov These fragments, which all possess a non-reducing terminal α-L-iduronate residue, can be detected in the urine of patients and serve as biochemical markers for the disease. nih.gov
Glycosaminoglycan Lyases and Iduronic Acid Cleavage Specificities
Glycosaminoglycan (GAG) lyases are a class of enzymes, primarily of microbial origin, that degrade GAGs through a β-elimination reaction, which differs from the hydrolytic cleavage employed by hydrolases like α-L-iduronidase. nih.govnih.gov This reaction results in the formation of a double bond between C4 and C5 of the uronic acid residue at the newly formed non-reducing end. kegg.jp
GAG lyases are typically classified based on their substrate specificity, such as hyaluronan-specific lyases, chondroitin/dermatan sulfate lyases (chondroitinases), and heparin/heparan sulfate lyases (heparinases). nih.gov While many lyases exhibit strict substrate specificity, some recently discovered lyases, termed GAGases, have shown an unusually broad spectrum of activity, capable of degrading hyaluronan, chondroitin sulfate, and heparan sulfate. nih.gov
With respect to iduronic acid, the specificity of GAG lyases can vary. For instance, chondroitinase B is a lyase that specifically targets dermatan sulfate, which is rich in iduronic acid. kegg.jp It cleaves the glycosidic linkages in dermatan sulfate, which are composed of repeating disaccharide units of iduronic acid and N-acetylgalactosamine. kegg.jp However, many GAG lyases show a preference for cleaving linkages adjacent to glucuronic acid over those next to iduronic acid. nih.gov This is particularly evident in some of the broadly acting GAGases, which can degrade various GAGs but struggle with iduronic acid-rich domains found in dermatan sulfate and heparin. nih.gov
The cleavage specificity of these lyases makes them valuable tools for the structural analysis of GAGs. By using a combination of different lyases, researchers can depolymerize GAG chains into disaccharides and oligosaccharides, which can then be analyzed to determine the original sequence and modification patterns of the polysaccharide. nih.gov
Table 1: Comparison of GAG Degrading Enzymes
| Enzyme Class | Mechanism of Action | Typical Origin | Action on Iduronic Acid |
|---|---|---|---|
| Hydrolases (e.g., α-L-iduronidase) | Hydrolysis | Eukaryotic (lysosomal) | Cleaves terminal α-L-iduronic acid residues |
| Lyases (e.g., Chondroitinase B) | β-elimination | Microbial | Cleaves internal linkages, often with specificity for uronic acid type |
Role of Sulfate Groups in Enzymatic Degradation
Sulfate groups are a key structural feature of glycosaminoglycans and play a crucial role in their biological functions and their degradation by enzymes. The pattern and density of sulfation can significantly influence the binding and catalytic activity of both hydrolases and lyases. nih.govresearchgate.net
For α-L-iduronidase, the surrounding sulfation pattern can affect its activity. The enzyme recognizes and binds to the terminal iduronic acid residue, and the presence of sulfate groups on adjacent sugar moieties is a feature of its natural substrates, dermatan sulfate and heparan sulfate. nih.gov The active site of human α-L-iduronidase contains positively charged residues that are thought to interact with the negatively charged sulfate groups on the GAG chain, contributing to substrate binding. nih.gov
In the case of GAG lyases, the influence of sulfation is also pronounced and can determine the enzyme's specificity. For example, some chondroitinases exhibit a preference for certain sulfation patterns in chondroitin sulfate. nih.gov Research has shown that some newly identified GAGases are more effective at degrading chondroitin sulfate C and D (rich in 6-O-sulfated N-acetylgalactosamine) compared to chondroitin sulfate A and E (rich in 4-O-sulfated N-acetylgalactosamine). nih.gov The position and number of sulfate groups can either facilitate or hinder the binding of the lyase to the GAG chain and the subsequent catalytic reaction. The intricate patterns of sulfation create specific recognition sites for these enzymes, guiding their activity along the polysaccharide chain. nih.govresearchgate.net
Synthetic Methodologies for Alpha L Idopyranosyluronic Acid and Its Derivatives
Chemoenzymatic Synthesis Approaches Utilizing Iduronic Acid-Related Enzymes
Chemoenzymatic strategies offer a powerful approach to the synthesis of GAGs, including those containing IdoA. These methods combine the precision of enzymatic reactions with the versatility of chemical synthesis.
A key step in the biosynthesis of IdoA-containing GAGs is the epimerization of D-glucuronic acid (GlcA) to L-iduronic acid. This transformation is catalyzed by C5-epimerases. oup.comnih.gov In the biosynthesis of heparan sulfate (B86663) (HS) and dermatan sulfate (DS), specific enzymes carry out this conversion. For instance, DS-epi1 and DS-epi2 are glucuronyl C5-epimerases responsible for the formation of IdoA in chondroitin (B13769445)/dermatan sulfate (CS/DS), while Hsepi performs the same function for heparan sulfate. oup.com
The activity of these epimerases can be harnessed for synthetic purposes. For example, researchers have identified inhibitors of these enzymes, such as ebselen (B1671040), which can be used to control the IdoA content in GAGs. oup.com While direct enzymatic synthesis of IdoA-containing oligosaccharides from simple precursors is still an area of active research, the use of iduronic acid-related enzymes in combination with chemical methods provides a promising avenue for accessing these complex molecules. nih.gov
Unnatural UDP monosaccharide donors, such as UDP-iduronic acid, have been synthesized and are being investigated for their potential in the enzymatic synthesis of GAGs. nih.gov This approach could allow for the controlled incorporation of IdoA into oligosaccharide chains.
Chemical Synthesis Strategies for alpha-L-Idopyranosyluronic Acid
Due to the challenges in obtaining IdoA from natural sources, numerous chemical synthesis strategies have been developed. These methods often start from more readily available monosaccharides and involve a series of stereocontrolled reactions to achieve the desired idose configuration.
A common starting material for the synthesis of L-iduronic acid and its derivatives is D-glucose. acs.orgacs.org The general approach involves the epimerization at the C-5 position to convert the D-gluco configuration to the L-ido configuration. jst.go.jp
Stereoselective Glycosidation Methods for Iduronic Acid
The formation of the glycosidic linkage is a critical step in the synthesis of IdoA-containing oligosaccharides. The desired α-linkage can be challenging to obtain due to the conformational flexibility of the iduronic acid ring. wikipedia.org
Several glycosylation methods have been explored, including the use of various glycosyl donors such as trichloroacetimidates, thioglycosides, and glycosyl fluorides. jst.go.jp Thioglycosides are often favored due to their stability and compatibility with a wide range of protecting groups. jst.go.jp
One notable method involves the use of methyl 1,2,3,4-tetra-O-acetyl-α-L-iduronate as a glycosyl donor. jst.go.jp This donor, prepared in two steps from the corresponding D-glucuronate, has been shown to be effective in α-L-iduronidation reactions when activated with bis(trifluoromethanesulfonic)imide. jst.go.jp This reaction yields the α-isomer as the major product. jst.go.jp The table below summarizes the results of glycosidation reactions using this donor with various terpenoid alcohols as acceptors.
| Entry | Acceptor | Product | Yield (%) | α:β Ratio |
| 1 | (-)-Menthol | Menthyl iduronate | 50 | >95:5 |
| 2 | (-)-Borneol | Bornyl iduronate | 55 | >95:5 |
| 3 | (+)-Borneol | Bornyl iduronate | 52 | >95:5 |
| 4 | nor-ent-Kauranol derivative | Kauranol iduronate | 60 | >95:5 |
| 5 | Cholestanol | Cholestanyl iduronate | 58 | >95:5 |
| 6 | 2-Adamantanol | Adamantyl iduronate | 30 | >95:5 |
| 7 | 1-Adamantanol | Adamantyl iduronate | 25 | >95:5 |
Data adapted from a study on L-iduronidation reactions. jst.go.jp
Another innovative approach utilizes a conformationally "disarmed" [2.2.2] L-ido lactone thioglycoside. manchester.ac.ukfigshare.com This strategy employs a conformational switch to control the reactivity of the glycosyl donor, enabling iterative chain extension with only shelf-stable thioglycosides. manchester.ac.uk
Protecting Group Strategies in Iduronic Acid Synthesis
The synthesis of complex oligosaccharides like those containing IdoA necessitates a sophisticated protecting group strategy. nih.gov Protecting groups are used to temporarily mask reactive functional groups, allowing for selective reactions to occur at other positions in the molecule. jocpr.comwikipedia.orgutsouthwestern.edu
Common protecting groups for hydroxyl groups include benzyl (B1604629) ethers, which are considered "permanent" protecting groups, and acyl groups like acetyl and benzoyl, which can be removed under different conditions. nih.gov Silyl ethers are also frequently used. nih.gov The choice of protecting groups is critical for achieving the desired regioselectivity in subsequent modifications, such as sulfation. nih.gov
An orthogonal protecting group strategy is often employed, where different protecting groups can be removed selectively without affecting others. nih.gov This allows for the stepwise modification of the oligosaccharide chain. For example, a common strategy involves using benzyl ethers for hydroxyl groups that will remain free, benzoyl groups for those that will be sulfated, and a temporary protecting group for the primary hydroxyl that will be oxidized to a carboxylic acid. nih.gov
Approaches to Uronic Acid Formation from Other Monosaccharides
Several methods have been developed to achieve this epimerization. One approach involves the formation of a double bond between C-5 and C-6, followed by a stereoselective hydroboration-oxidation. jst.go.jp Another strategy utilizes a stereoselective homologation at the C-5 position of D-xylose derivatives. jst.go.jp
A particularly efficient route starts from D-glucofuranurono-6,3-lactone. jst.go.jp This method allows for the large-scale preparation of IdoA building blocks. lookchem.com More recently, a method starting from bulk glucose-derived cyanohydrin has been developed, providing access to bicyclic L-iduronate lactones. acs.orgacs.org
Synthesis of Modified this compound Units
The biological activity of IdoA-containing GAGs is often dependent on the presence of modifications, particularly sulfation. wikipedia.org Therefore, the synthesis of modified IdoA units is of great importance.
Sulfated Derivatives Synthesis and Regioselectivity
The synthesis of sulfated IdoA derivatives requires careful planning of the protecting group strategy to allow for regioselective sulfation. nih.gov The hydroxyl groups that are to be sulfated are typically protected with groups that can be selectively removed, such as benzoyl esters. nih.gov
The most common sulfation on the IdoA unit occurs at the 2-O position, forming 2-O-sulfo-L-iduronic acid (IdoA2S). wikipedia.org The synthesis of oligosaccharides containing this motif requires a protecting group at the 3-O and 4-O positions that is stable to the conditions used for 2-O-sulfation.
The synthesis of specifically sulfated GAG oligosaccharides is a complex undertaking that relies on the precise control of protecting groups and the regioselectivity of the sulfation reactions. nih.gov
Preparation of Other Chemically Modified Analogs
The synthesis of chemically modified analogs of α-L-Idopyranosyluronic acid (IdoA), often within the context of larger glycosaminoglycan (GAG) structures like heparin and dermatan sulfate, is crucial for investigating structure-activity relationships. researchgate.net These modifications typically involve the selective alteration of hydroxyl and carboxyl groups to introduce new functionalities or to block native ones. Key modifications include the introduction of sulfate esters and carboxymethyl groups.
Carboxymethylation: Carboxymethylation is a common method for modifying polysaccharides, introducing carboxymethyl (-CH₂-COOH) ethers at the hydroxyl groups. While specific examples for IdoA are less common in literature, the methodology applied to other polysaccharides like hyaluronic acid or cellulose (B213188) serves as a clear precedent. google.comresearchgate.net The process generally involves reacting the polysaccharide with a haloacetic acid, such as monochloroacetic acid, under alkaline conditions. google.com This reaction primarily targets the most accessible primary hydroxyl groups. researchgate.net Applying this to an IdoA-containing polymer would yield a derivative with altered charge, solubility, and chelating properties, creating a valuable analog for biomedical research.
Below is a table summarizing these chemical modifications.
| Modification | Reagents/Process | Purpose/Effect | Relevant Compounds |
| Sulfation | Sulfating agents (e.g., SO₃-pyridine complex) applied to selectively deprotected hydroxyl groups. | Alters biological activity, particularly protein binding and anticoagulant properties. researchgate.net | 2-O-sulfo-α-L-idopyranosyluronic acid |
| Carboxymethylation | Haloacetic acid (e.g., monochloroacetic acid) in an alkaline aqueous solvent. google.com | Introduces carboxymethyl groups, altering charge, solubility, and creating new functional handles. | Carboxymethyl-α-L-idopyranosyluronic acid |
Modular and Convergent Synthesis Strategies for Complex Oligosaccharides Containing this compound
The synthesis of complex oligosaccharides containing α-L-Idopyranosyluronic acid, such as those found in heparin and heparan sulfate, presents significant challenges due to the need for precise control over stereochemistry and protecting group manipulations. nih.govresearchgate.net Modular and convergent strategies have been developed to streamline the assembly of these intricate molecules from well-defined building blocks. nih.govlookchem.com
A modular approach involves the synthesis of monosaccharide or disaccharide "modules" that are chemically differentiated with a specific arrangement of protecting groups. nih.govlookchem.com These modules can be categorized as glycosyl donors or glycosyl acceptors. Glycosyl donors possess a reactive anomeric leaving group, such as a trichloroacetimidate (B1259523) or a thioglycoside, enabling them to form a glycosidic bond with the free hydroxyl group of a glycosyl acceptor. nih.govnih.gov
The success of these strategies hinges on an effective protecting group scheme. nih.gov Orthogonal protecting groups are chosen to mask or unmask specific hydroxyl or amine functionalities at different stages of the synthesis, allowing for regioselective chain elongation and modification (e.g., sulfation). For example, a Levulinoyl (Lev) ester can be used to temporarily protect a hydroxyl group destined for sulfation, as it can be selectively removed without affecting other groups like benzyl ethers or Fmoc carbonates. nih.gov The azido (B1232118) group is often used as a precursor to the N-sulfo or N-acetyl groups found in glucosamine (B1671600) residues within heparin-like structures. nih.gov
Convergent synthesis involves coupling these multi-sugar modules together, which is more efficient than a linear, one-sugar-at-a-time approach. researchgate.net For instance, two different disaccharide modules can be synthesized in parallel and then combined to form a tetrasaccharide. nih.gov This strategy has been successfully extended to solid-phase synthesis, where an initial sugar acceptor is attached to a polymer support, facilitating purification by simple filtration after each coupling step. nih.gov This approach has enabled the construction of complex heparin-like hexasaccharides and octasaccharides. nih.gov These systematic, building-block-based methods are essential for producing libraries of well-defined oligosaccharides needed to probe their diverse biological functions. nih.govrsc.org
The table below outlines key protecting groups used in these modular strategies.
| Protecting Group | Function/Position | Cleavage Conditions | Reference |
| Levulinoyl (Lev) ester | Temporary protection of hydroxyls for later sulfation (e.g., at C2 of IdoA). nih.gov | Hydrazine buffered with acetic acid. nih.gov | nih.gov |
| 9-fluorenylmethyl carbonate (Fmoc) | Temporary protection of hydroxyls for chain extension (e.g., C4 of glucosamine). nih.gov | Et₃N in DMF or dichloromethane. nih.gov | nih.gov |
| Acetyl (Ac) ester | Permanent protection or as a participating group to direct 1,2-trans glycosylation. nih.gov | Stable to Lev and Fmoc removal; removed during final deprotection. | nih.gov |
| Azido (N₃) | Masking group for an amine; allows for α-glucosidic bond formation. nih.gov | Reduction (e.g., hydrogenation) to form an amine for subsequent sulfation or acetylation. nih.gov | nih.gov |
| Benzyl (Bn) ether | Permanent protection of hydroxyl groups. | Hydrogenolysis (e.g., H₂, Pd/C). | lookchem.com |
| Trichloroacetimidate | Anomeric leaving group for glycosyl donors. nih.gov | Activation with a Lewis acid (e.g., TMSOTf). | nih.gov |
| Thioglycoside | Stable anomeric group for glycosyl donors, activated for glycosylation. nih.gov | Activation with electrophilic promoters (e.g., NIS/TfOH). | nih.gov |
Structural Analysis and Characterization Methodologies for Alpha L Idopyranosyluronic Acid Containing Structures
Spectroscopic Analysis of Conformation and Dynamics
Spectroscopic techniques are indispensable for probing the three-dimensional structure and dynamic behavior of IdoA-containing polysaccharides.
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful, non-destructive tool for the detailed structural analysis of IdoA-containing structures in solution. It provides unparalleled insights into the conformational equilibria of the idopyranosyl ring and the nature of its glycosidic linkages.
The L-iduronic acid ring is known for its conformational flexibility, existing in a dynamic equilibrium between the ¹C₄ and ⁴C₁ chair forms, as well as the ²S₀ skew-boat conformation. ru.nlwikipedia.org This equilibrium is a key determinant of the biological activity of the polysaccharides in which it resides. NMR spectroscopy, through the measurement of proton-proton (¹H-¹H) coupling constants and Nuclear Overhauser Effects (NOEs), allows for the detailed characterization of these conformational states. For instance, the analysis of homonuclear ¹H,¹H coupling constants can provide values for ³J(H5,H6R) and ³J(H5,H6S), which are indicative of the conformational preferences around the ω torsion angle. nih.gov
The conformational equilibrium of the IdoA ring is influenced by its substitution pattern, such as 2-O-sulfation, and the nature of adjacent glucosamine (B1671600) units. ru.nl NMR data has demonstrated that these substitutions can shift the equilibrium between the ¹C₄, ²S₀, and ⁴C₁ conformations. ru.nl Furthermore, NMR is instrumental in determining the anomeric configuration (α or β) and the linkage position of the glycosidic bonds connecting IdoA to other sugar residues within a polysaccharide chain. researchgate.net Two-dimensional NMR experiments, such as COSY, TOCSY, and HMBC, are routinely employed to establish the connectivity between sugar units and elucidate the complete primary structure of IdoA-containing oligosaccharides. researchgate.net
Table 1: Representative NMR Observables for IdoA Conformational Analysis
| NMR Parameter | Structural Information Provided | Typical Application |
| ¹H-¹H Coupling Constants (e.g., ³JH1,H2) | Dihedral angles, ring conformation | Determination of the dominant chair (¹C₄, ⁴C₁) or skew-boat (²S₀) conformation of the IdoA ring. ru.nl |
| Nuclear Overhauser Effects (NOEs) | Through-space proton-proton distances | Establishing the spatial proximity of protons within the IdoA ring and between adjacent residues, confirming linkage and conformation. |
| Chemical Shifts (¹H and ¹³C) | Electronic environment of nuclei | Sensitive to sulfation patterns and overall conformation. Changes in chemical shifts can indicate conformational transitions. ru.nl |
For polysaccharides, CD spectra can be categorized into two types. The vacuum CD spectrum, recorded below 200 nm, provides information on the linkage and spatial conformation. creative-biostructure.com The induced CD spectrum, observed at wavelengths above 200 nm, is useful for sugars with π-electron systems or after derivatization. creative-biostructure.com The helical nature of some polysaccharides can produce CD spectra that are surprisingly similar to those of α-helical proteins. nih.gov The presence and stability of these helical structures can be monitored by CD spectroscopy under varying conditions, such as changes in solvent polarity. nih.gov The loss of helical content, which can be observed through changes in the CD spectrum, has been correlated with a loss of biological function, such as the ability to bind to major histocompatibility complex class II (MHCII) molecules. nih.gov
Mass Spectrometry-Based Characterization in Oligo- and Polysaccharides
Mass spectrometry (MS) has become an indispensable tool for the structural elucidation of IdoA-containing oligo- and polysaccharides, offering high sensitivity and the ability to analyze complex mixtures. nih.govnih.gov
Tandem mass spectrometry (MS/MS) is a powerful method for determining the sequence of monosaccharide residues within a glycan chain. nih.gov By subjecting a mass-selected precursor ion to fragmentation, a tandem mass spectrum is generated that contains information about the sequence of the glycan. nih.gov Various fragmentation techniques, including collision-induced dissociation (CID), higher-energy collisional dissociation (HCD), and electron detachment dissociation (EDD), are employed to induce cleavage of glycosidic bonds and sometimes cross-ring cleavages, providing detailed structural information. nih.govnih.govscienceopen.com
The sequencing of IdoA-containing glycans can be challenging due to the lability of sulfate (B86663) groups and the isomeric nature of IdoA and its C-5 epimer, glucuronic acid (GlcA). nih.govresearchgate.net However, advancements in MS techniques have enabled the differentiation and sequencing of these complex structures. For example, ion mobility mass spectrometry (IMMS) coupled with MS/MS has been successfully used to separate and sequence isomeric heparin/heparan sulfate-like octasaccharides differing in the positions of IdoA and GlcA residues. researchgate.netwgtn.ac.nz
A significant challenge in the MS analysis of glycosaminoglycans is distinguishing between the epimers IdoA and GlcA. nih.gov Different fragmentation methods can produce diagnostic ions that allow for their differentiation. Electron detachment dissociation (EDD) of heparan sulfate tetrasaccharide dianions, for instance, generates radical species that fragment to produce unique product ions capable of distinguishing IdoA from GlcA. nih.gov The presence or absence of specific diagnostic ions, such as the ⁰,²A₃, B₃', and B₃'-CO₂ product ions for GlcA, can be used to identify the uronic acid epimer. nih.gov
Collision-induced dissociation (CID) can also be used for isomeric differentiation, although the fragmentation patterns can be dependent on the specific type of glycosaminoglycan. nih.gov The fragmentation of oligosaccharides generally produces two major types of product ions: those resulting from glycosidic bond cleavages (B, C, Y, and Z ions) and those from cross-ring cleavages (A and X ions). nih.gov The analysis of these fragmentation patterns provides a wealth of information for the structural characterization and isomeric differentiation of IdoA-containing glycans. nih.gov
Chromatographic and Electrophoretic Techniques for Separation and Profiling
The inherent heterogeneity of IdoA-containing polysaccharides necessitates powerful separation techniques to isolate and profile different glycan structures.
High-performance liquid chromatography (HPLC) is a cornerstone for the separation and analysis of IdoA-containing oligosaccharides. nih.govnih.gov Anion-exchange HPLC can be used to fractionate anionic oligosaccharides based on the number of charged groups, such as sulfate and sialic acid moieties. nih.gov By performing separations at different pH values, complex mixtures of sulfated and sialylated oligosaccharides can be effectively resolved. nih.gov Furthermore, HPLC coupled with pulsed amperometric detection (PAD) provides a sensitive method for the determination of the acid hydrolysis products of IdoA-containing oligosaccharides. nih.gov Hydrophilic interaction liquid chromatography (HILIC) is another widely used LC mode for the separation of glycans, often coupled with mass spectrometry for detailed structural characterization. nih.gov
Fluorophore-assisted carbohydrate electrophoresis (FACE) is a sensitive and reliable method for the analysis of sulfated chondroitin (B13769445) sulfate- and hyaluronan-derived disaccharides. nih.gov This technique allows for the quantification of disaccharides and can be used to monitor the total amount and sulfation patterns of glycosaminoglycans in biological samples. nih.gov The results from FACE analysis can be validated using other techniques such as capillary electrophoresis and HPLC. nih.gov
High-Performance Liquid Chromatography (HPLC) for Glycan Profiling
Several HPLC modes are utilized for the analysis of IdoA-containing structures:
Reversed-Phase HPLC (RP-HPLC): This is a powerful method for separating derivatized monosaccharides and oligosaccharides. One approach involves the reduction of uronic acids within the GAG polymer, followed by depolymerization, lyophilization, and derivatization with a UV-active label like benzoyl groups. nih.govcapes.gov.br This allows for the separation and detection of nanogram amounts of the resulting derivatives, with L-iduronic acid being converted to 1,6-anhydro-idose. nih.govcapes.gov.br Another variation, Reversed-Phase Ion-Pairing (RPIP)-HPLC, uses reagents like tributylamine (B1682462) to achieve high chromatographic resolution of GAG-derived oligosaccharides, which can be coupled directly to mass spectrometry for online structural analysis. nih.gov
Anion-Exchange Chromatography (AEC): Weak anion exchange chromatography separates glycans based on the number of charged groups they contain, such as sialic acid, sulfate, phosphate (B84403), or uronic acid moieties. sigmaaldrich.com This is particularly useful for resolving GAG-derived oligosaccharides with varying degrees of sulfation. The elution order is primarily determined by charge, but the size of the glycan also plays a role, with larger structures within a specific charge group eluting before smaller ones. sigmaaldrich.com
Normal Phase HPLC: In this mode, separation is based on the hydrophilicity of the glycans. sigmaaldrich.com Samples are applied in an organic solvent and eluted with an increasing gradient of aqueous buffer. sigmaaldrich.com This technique offers high resolution and is often used for profiling fluorescently labeled glycan libraries. sigmaaldrich.com
The initial step in many HPLC-based GAG analyses is the depolymerization of the polysaccharide chain using specific enzymes called lyases (e.g., chondroitinase, heparinases). nih.govnih.gov This process cleaves the glycosidic linkages and typically generates an unsaturated uronic acid at the non-reducing end of the resulting disaccharides, which aids in UV detection. jcggdb.jpnih.gov For enhanced sensitivity, especially when UV absorbance is low, the disaccharides can be labeled with a fluorophore, such as 2-aminoacridone (B130535) (AMAC) or 2-aminobenzamide (B116534) (2-AB), prior to HPLC analysis. jcggdb.jpnih.gov
| HPLC Mode | Sample Preparation | Detection Method | Key Findings/Application | Reference |
|---|---|---|---|---|
| Reversed-Phase (RP-HPLC) | Reduction of uronic acids, depolymerization, derivatization with benzoyl groups. | Ultraviolet (UV) | Separates and detects nanogram amounts of per-O-benzoyl derivatives; L-iduronic acid is converted to 1,6-anhydro-idose. Detection limits in the picomole range. | nih.govcapes.gov.br |
| Reversed-Phase Ion-Pairing (RPIP-HPLC) | Enzymatic depolymerization with heparin lyase I. | Electrospray Ionization Mass Spectrometry (ESI-MS) | Provides high-resolution mapping and sequencing of heparin oligosaccharides, starting from the non-reducing end. | nih.gov |
| Weak Anion Exchange (WAX) | Typically involves fluorescent labeling of glycans. | Fluorescence | Separates N- and O-linked glycans based on the number of charged groups (sulfate, uronic acid, etc.). | sigmaaldrich.com |
| Post-column HPLC System | Enzymatic digestion with chondroitinases or heparinases. | Fluorescence (post-column derivatization with 2-cyanoacetamide) | Used for analyzing disaccharide composition of Heparan Sulfate (HS), Chondroitin Sulfate (CS), and Dermatan Sulfate (DS). | jcggdb.jp |
Capillary Electrophoresis (CE) for Charge-Based Separation
Capillary Electrophoresis (CE) is a highly efficient separation technique that is particularly well-suited for the analysis of charged molecules like GAGs containing IdoA. nih.gov Its advantages include high resolving power, short analysis times, and minimal sample consumption. nih.govlumexinstruments.com CE separates analytes based on their charge-to-size ratio as they migrate through a narrow capillary under the influence of an electric field. nih.gov
Since most carbohydrates lack a natural chromophore for UV detection, a common strategy in CE analysis is to label them with a charged fluorophore, such as 2-aminoacridone (AMAC). nih.govnih.gov This derivatization not only enables highly sensitive detection using laser-induced fluorescence (LIF), which can be about 100 times more sensitive than traditional UV detection, but also ensures that the labeled carbohydrate migrates effectively in the electric field. nih.govnih.govresearchgate.net
CE is exceptionally effective for profiling GAG-derived disaccharides. nih.gov After enzymatic digestion of GAGs like heparan sulfate or dermatan sulfate, the resulting unsaturated disaccharides can be fluorescently labeled and separated with high resolution, allowing for the quantification of up to 19 different disaccharides in a single run. nih.gov The high resolution of CE even enables the separation of isomers, which is a significant advantage over some other methods. nih.gov This technique has been successfully used to analyze the disaccharide composition of dermatan sulfate, where the resulting disaccharides have the structure 4-deoxy-alpha-L-threo-hex-4-enopyranosyl uronic acid linked to a galactose derivative. nih.gov
| Analyte | Derivatization | Detection Method | Key Advantages | Reference |
|---|---|---|---|---|
| Glycosaminoglycan-derived disaccharides | Fluorescent labeling with 2-Aminoacridone (AMAC). | Laser-Induced Fluorescence (LIF) | High resolving power, high sensitivity (~100x > UV), short analysis time, isomer separation. | nih.govnih.govresearchgate.net |
| Dermatan Sulfate disaccharides | None (detection of unsaturated uronic acid). | Ultraviolet (UV) at 230 nm | Selective detection of unsaturated disaccharides; useful for quantifying dermatan sulfate in heparin preparations. | nih.gov |
| GAG counterions (e.g., Na+, Ca2+) | None. | Indirect UV-detection | Allows for the characterization of the counterion identity and concentration in GAG preparations. | nih.gov |
X-ray Crystallography of Iduronic Acid-Containing Macromolecules
X-ray crystallography is a powerful technique for determining the three-dimensional atomic structure of molecules, including complex macromolecules that interact with or process IdoA. wikipedia.orgnih.gov This method involves crystallizing the molecule of interest and then bombarding the crystal with X-rays. nih.gov The resulting diffraction pattern is used to calculate an electron density map, from which the atomic positions can be determined, providing unparalleled insight into molecular structure and function. wikipedia.orgnih.gov
While crystallizing IdoA itself is challenging, X-ray crystallography has been instrumental in revealing the structures of enzymes that metabolize IdoA-containing GAGs. A prime example is iduronate-2-sulfatase (IDS), the enzyme deficient in Hunter syndrome. nih.govwikipedia.org The crystal structure of human IDS was solved at a resolution of 2.30 Å, providing critical insights into its catalytic mechanism and how pathogenic mutations interfere with its function. sinobiological.comnih.gov The structure revealed that IDS belongs to the sulfatase family, possessing a large N-terminal domain with the active site and a smaller C-terminal domain. nih.gov
Another key structure that has been elucidated is that of human α-L-iduronidase (IDUA), the enzyme responsible for hydrolyzing the terminal α-L-iduronic acid residues in dermatan sulfate and heparan sulfate. pnas.org The crystal structure of IDUA, both alone and in complex with IdoA, revealed a remarkable finding: an N-glycan attached to the enzyme at asparagine 372 forms part of the substrate-binding pocket and directly interacts with the IdoA substrate. pnas.org This discovery highlighted a previously unrecognized functional role for N-glycans in direct substrate binding and catalysis. pnas.org
| Macromolecule | PDB ID | Resolution | Key Structural Insights | Reference |
|---|---|---|---|---|
| Human Iduronate-2-sulfatase (IDS) | 5FQL | 2.30 Å | Reveals the overall fold, active site architecture, and provides a basis for understanding mutations causing Hunter syndrome. | sinobiological.comnih.gov |
| Human α-L-iduronidase (hIDUA) | Not specified | Not specified | The N-glycan at residue N372 is part of the substrate-binding pocket and is involved in catalysis. | pnas.org |
Glycan Array Technology for Binding Studies with Iduronic Acid Epitopes
Glycan array technology provides a high-throughput platform for investigating the binding interactions between carbohydrates and glycan-binding proteins (GBPs). escholarship.org In this method, a collection of different glycan structures (epitopes) are immobilized on a solid surface, creating a microarray. This array is then incubated with a fluorescently labeled protein of interest, and binding events are detected by fluorescence, allowing for the rapid screening of specificity against hundreds of glycans simultaneously. escholarship.orgnih.gov
This technology has been pivotal in deciphering the specific roles of IdoA in mediating protein interactions. iiserpune.ac.in Arrays featuring synthetic heparan sulfate (HS) mimics with defined sulfation patterns and IdoA content have been used to probe the binding requirements of various proteins. iiserpune.ac.in For instance, studies with such arrays revealed that the growth factor HB-EGF shows strong binding affinity to highly sulfated IdoA trisaccharides. iiserpune.ac.in In contrast, VEGF165 displayed differential binding to mono- and di-iduronic acid structures depending on their 4-O-sulfation status. iiserpune.ac.in These findings underscore how the presence of IdoA, in combination with specific sulfation patterns and chain length, creates a "sulfation code" that dictates binding affinity and biological function. iiserpune.ac.in
Furthermore, glycan arrays have been used to demonstrate the importance of IdoA-containing GAGs for viral infection. It was shown that heparin, heparan sulfate, and dermatan sulfate (chondroitin sulfate B)—all of which contain IdoA—could inhibit respiratory syncytial virus (RSV) infection, whereas GAGs lacking IdoA could not. nih.gov This suggests that cell surface GAGs containing IdoA epitopes are required for efficient RSV infection. nih.gov The technology is also crucial for characterizing the fine epitope specificity of antibodies, including those that recognize glycan structures. researchgate.net
| Binding Protein(s) | IdoA-Containing Epitope(s) | Key Finding | Reference |
|---|---|---|---|
| Heparin-binding EGF-like growth factor (HB-EGF) | Highly sulfated IdoA trisaccharides | Demonstrated strong binding affinity, highlighting the importance of both IdoA and sulfation for interaction. | iiserpune.ac.in |
| Vascular endothelial growth factor 165 (VEGF165) | 4-O-sulfated mono- and di-iduronic acid | Showed clear differences in binding affinity, indicating specific structural requirements for recognition. | iiserpune.ac.in |
| Respiratory Syncytial Virus (RSV) | IdoA-containing GAGs (Heparin, HS, Dermatan Sulfate) | Binding to these GAGs inhibited viral infection, indicating they serve as cellular receptors or co-receptors. | nih.gov |
| Chemokines (e.g., CCL2) | Sulfated oligo-Iduronic acids | Revealed cryptic binding pockets and identified potential small molecule inhibitors for chemokine-mediated cancer cell invasion. | iiserpune.ac.in |
Biological and Functional Roles of Alpha L Idopyranosyluronic Acid in Glycans
Role in Extracellular Matrix (ECM) Organization and Dynamics
Alpha-L-Idopyranosyluronic acid, as a key constituent of dermatan sulfate (B86663) and heparan sulfate proteoglycans (DSPGs and HSPGs), is integral to the structure and function of the extracellular matrix. patsnap.comnih.gov These PGs are found on the cell surface and secreted into the ECM, where they interact with numerous matrix components to establish tissue architecture and regulate matrix dynamics. nih.govfrontiersin.orgsigmaaldrich.com
Contribution to Tissue Architecture and Viscoelastic Properties
The presence of IdoA in GAG chains significantly influences the assembly and properties of the ECM, particularly in connective tissues like skin, blood vessels, and tendons. patsnap.comoup.com One of the best-characterized examples is the interaction between the DSPG decorin and collagen. The decorin core protein binds to collagen fibrils, while its DS chain, containing IdoA, interacts with other matrix proteins like tenascin-X. oup.com This bridging action is crucial for regulating collagen fibrillogenesis and establishing the normal tensile strength of the skin. oup.comnih.gov In the absence of IdoA-containing DS, collagen fibrils can become abnormal and irregular, leading to skin fragility, as seen in certain genetic disorders. nih.govnih.gov
The unique conformational flexibility of the IdoA residue is a key determinant of the viscoelastic properties of tissues. wikipedia.org While D-glucuronic acid is conformationally rigid, IdoA can exist in equilibrium between two chair conformations (¹C₄ and ⁴C₁) and a skew-boat (²S₀) conformation. wikipedia.org This flexibility allows GAG chains to adopt various spatial arrangements, contributing to the hydration, resilience, and force-resistance of the ECM. This dynamic property is essential for tissues that undergo mechanical stress, enabling them to absorb shock and maintain structural integrity.
Involvement in Cellular Recognition and Signaling Pathways
IdoA-containing GAGs, particularly heparan sulfate, are pivotal players in cell signaling, acting as co-receptors for a multitude of growth factors, cytokines, and morphogens. nih.govnih.govresearchgate.net By binding to these signaling molecules, HSPGs can modulate their stability, create localized concentration gradients, and facilitate the formation of active signaling complexes with high-affinity receptors on the cell surface. nih.govnih.gov
Glycan-Protein Interaction Specificity
The interaction between GAGs and proteins is not merely based on electrostatic attraction but exhibits a high degree of specificity, which is largely dictated by the structure of the GAG chain, including the presence of IdoA and specific sulfation patterns. frontiersin.orgoup.com The conformational flexibility of IdoA allows the GAG chain to adapt its shape to fit precisely into the binding sites of specific proteins. wikipedia.orgnih.gov
This specificity is critical for function. For instance, the binding of fibroblast growth factors (FGFs) to their receptors is a well-studied process that requires the formation of a ternary complex with HS. oup.comnih.gov The specific sequence of sulfated sugars and the presence of IdoA within the HS chain determine which FGFs can bind and activate signaling. nih.gov Studies on cells lacking IdoA in their heparan sulfate have shown strikingly aberrant binding to certain growth factors like FGF2, leading to impaired cellular responses such as proliferation and migration. nih.gov Similarly, the anticoagulant activity of heparin and some DS variants relies on a specific IdoA-containing sequence that binds with high affinity to heparin cofactor II, an inhibitor of thrombin. oup.comnih.gov
| Interacting Protein | Glycosaminoglycan | Role of IdoA-Containing Sequence |
| Fibroblast Growth Factors (FGFs) | Heparan Sulfate | Facilitates the formation of a ternary signaling complex with FGF receptors, essential for activation. nih.govnih.gov |
| Heparin Cofactor II | Dermatan Sulfate, Heparin | Provides a high-affinity binding site, enhancing the inhibition of thrombin and conferring anticoagulant properties. oup.comnih.gov |
| Hepatocyte Growth Factor (HGF) | Dermatan Sulfate, Heparan Sulfate | Binds and activates HGF, modulating cell signaling. oup.comnih.gov |
| Collagen | Dermatan Sulfate (in Decorin) | The DS chain of decorin helps organize collagen fibrils, contributing to the tensile strength of tissues. nih.govnih.gov |
Modulation of Growth Factor and Cytokine Activities
IdoA-containing GAGs are master regulators of the activity of numerous growth factors and cytokines. nih.govnih.gov They can act as a storage depot in the ECM, protecting these signaling molecules from proteolytic degradation and creating a reservoir that can be released upon demand. nih.govnih.govuea.ac.uk
Furthermore, the binding of these factors to HS or DS is often a prerequisite for their interaction with signaling receptors. nih.govnih.gov For example, dermatan sulfate is the principal glycosaminoglycan cofactor for Keratinocyte Growth Factor (FGF-7), potentiating its proliferative activity on keratinocytes, a key process in wound healing. nih.gov Similarly, HS chains are crucial for modulating the signaling of key developmental pathways, including Wnt, Hedgehog, and Transforming Growth Factor-beta (TGF-β). nih.govbiologists.com The specific sulfation patterns along the GAG chain, in concert with IdoA residues, create distinct binding sites that determine the affinity and specificity for different growth factors and cytokines, thereby providing a sophisticated mechanism for regulating cellular responses. nih.govnih.gov
| Factor | Modulating GAG | Functional Outcome of Interaction |
| Keratinocyte Growth Factor (FGF-7) | Dermatan Sulfate | Potentiates proliferative activity on keratinocytes. nih.gov |
| Fibroblast Growth Factor 2 (FGF2) | Heparan Sulfate | Essential for binding to receptors and initiating downstream signaling for proliferation and migration. nih.gov |
| Interferon-gamma (IFN-γ) | Heparan Sulfate | Binding to HS protects the cytokine from degradation and localizes its activity. uea.ac.uk |
| Chemokines | Heparan Sulfate | Immobilizes chemokines on endothelial surfaces, creating gradients that direct leukocyte migration during inflammation. nih.govuea.ac.uk |
| Hepatocyte Growth Factor (HGF) | Dermatan Sulfate | Binds and activates HGF, influencing cell proliferation and motility. oup.comnih.gov |
Significance in Developmental Biology and Morphogenesis
The precise regulation of cell signaling and ECM assembly by IdoA-containing proteoglycans is fundamental to embryonic development and morphogenesis. mdpi.comnih.gov Heparan sulfate, in particular, is essential for the branching morphogenesis of epithelial organs like the lungs and salivary glands. nih.govnih.gov It does so by interacting with and regulating the distribution and activity of morphogens and growth factors, such as FGFs and Bone Morphogenetic Proteins (BMPs). nih.gov Disruption of HS synthesis in animal models leads to severe developmental defects, including malformed lungs and neonatal death. nih.gov
Dermatan sulfate is also critically important for the development of skin, bone, and the vascular system. nih.govencyclopedia.pub Genetic studies in mice have revealed that a deficiency in DS-synthesizing enzymes results in perinatal lethality and abnormalities such as skin fragility and thoracic kyphosis, highlighting the essential role of DS in tissue development. nih.gov These developmental functions are directly linked to the ability of DS to organize the collagenous matrix and regulate the activity of growth factors that drive tissue formation. nih.govencyclopedia.pub
Implications in Pathophysiological Processes (Mechanistic Basis)
Given its central role in ECM integrity and cell signaling, dysfunction in the metabolism or structure of IdoA-containing GAGs is the mechanistic basis for several human diseases. nih.govnih.govnih.gov
The most direct example is Mucopolysaccharidosis type I (MPS I) , a lysosomal storage disorder caused by a deficiency of the enzyme α-L-iduronidase. gpnotebook.commassbio.orgmedlineplus.gov This enzyme is responsible for degrading dermatan sulfate and heparan sulfate by cleaving terminal α-L-idopyranosyluronic acid residues. gpnotebook.commedlineplus.gov Without functional α-L-iduronidase, these GAGs accumulate within lysosomes, leading to cellular dysfunction. massbio.orgmedlineplus.gov This accumulation causes progressive, multi-systemic damage, resulting in skeletal abnormalities, cardiovascular disease, and neurodegeneration. patsnap.comgpnotebook.commassbio.org Substrate reduction therapy, which aims to inhibit the production of IdoA, is being explored as a potential treatment to reduce the pathological accumulation of these GAGs. oup.comnih.govresearchgate.net
Mutations in the genes that code for the enzymes responsible for DS biosynthesis also lead to severe connective tissue disorders, such as the spondylodysplastic type of Ehlers-Danlos syndrome . nih.govnih.gov These conditions are characterized by skin hyperextensibility and tissue fragility, directly reflecting the impaired ability of the ECM to form correctly due to the lack of functional, IdoA-containing dermatan sulfate. nih.govnih.gov
Role in Inflammatory Responses
The presence of this compound in GAGs like heparan sulfate and dermatan sulfate is crucial for their role in modulating inflammatory responses. ontosight.ainih.gov These IdoA-containing GAGs are integral to the extracellular matrix and cell surfaces, where they interact with various inflammatory mediators, such as chemokines and cytokines. nih.govnih.gov This interaction is essential for establishing chemokine gradients, which guide the migration of immune cells to sites of inflammation. nih.gov
For instance, heparan sulfate participates in the binding of chemokines like Interleukin-8 (IL-8) to its receptor, CXCR1, on neutrophils. nih.gov This interaction is a key step in the recruitment of neutrophils from the bloodstream to inflamed tissues. The specific structure and sulfation patterns of the GAG chain, which includes IdoA, determine the strength and specificity of these interactions, thereby regulating the inflammatory cascade. nih.gov GAGs containing IdoA can regulate the activity of immune cells and the expression of pro-inflammatory genes, highlighting their central role in controlling inflammation. ontosight.ai Under pathological conditions, such as chronic inflammation, the regulatory functions of IdoA become even more critical. nih.gov
Contribution to Fibrotic Processes
This compound, primarily as a component of dermatan sulfate, is significantly involved in fibrotic processes. oup.com Fibrosis is characterized by the excessive accumulation of extracellular matrix (ECM) components, and dermatan sulfate proteoglycans have been implicated in its development. oup.com The unique structural properties conferred by IdoA allow dermatan sulfate to interact with key growth factors and cytokines that drive fibrosis, most notably Transforming Growth Factor-beta (TGF-β).
The interaction with TGF-β is a critical event in the differentiation of fibroblasts into myofibroblasts, the primary cells responsible for excessive ECM deposition in fibrotic diseases. IdoA-containing GAGs can influence the bioavailability and activity of these pro-fibrotic factors. Growing evidence suggests that dermatan sulfate acts as an important cofactor in a variety of cellular behaviors that can lead to fibrosis. oup.com Consequently, inhibitors of the enzymes responsible for IdoA formation, the dermatan sulfate epimerases, are being explored as potential therapeutic agents to control fibrosis. researchgate.net
Modulation of Cell Proliferation and Migration
The incorporation of this compound into heparan sulfate and dermatan sulfate is essential for regulating cell proliferation and migration. nih.gov These GAGs function as co-receptors for numerous growth factors, particularly Fibroblast Growth Factors (FGFs). nih.gov The presence of IdoA within the heparan sulfate chain is critical for its ability to bind to FGFs and present them to their high-affinity receptors on the cell surface, a process vital for initiating downstream signaling pathways. nih.govnih.gov
Research using mouse embryonic fibroblast cells lacking the enzyme responsible for forming IdoA (Hsepi-/-) has demonstrated the importance of this sugar in cellular responses to FGF2. nih.govnih.gov While these cells proliferated and migrated normally in the presence of full serum, they were resistant to the restorative effects of FGF2 under starvation conditions. nih.govnih.gov This resistance was correlated with a delayed and weaker phosphorylation of ERK, a key component of the FGF signaling pathway. nih.gov This indicates that the lack of IdoA in heparan sulfate impairs FGF2-mediated signaling, thereby affecting cell proliferation and migration. nih.govnih.gov Similarly, IdoA in dermatan sulfate has been shown to be important for the activity of Hepatocyte Growth Factor (HGF), influencing cell motility and invasion. nih.gov
Conformational Flexibility of Iduronic Acid and its Biological Consequences
A defining feature of this compound that underpins its diverse biological roles is its remarkable conformational flexibility. nih.gov Unlike the more rigid D-glucuronic acid, which predominantly exists in a stable 4C₁ chair conformation, IdoA in solution can adopt multiple conformations. nih.gov An equilibrium exists among three low-energy forms: the 1C₄ chair, the 4C₁ chair, and the 2S₀ skew-boat conformation. nih.gov
This conformational plasticity is not random; it is influenced by the local microenvironment within the GAG chain, including the pattern of sulfation and the nature of adjacent sugar residues. For example, 2-O-sulfation of the IdoA residue favors the 2S₀ skew-boat conformation, which is crucial for the high-affinity binding of heparin to antithrombin, the basis of its anticoagulant activity.
The ability of IdoA to switch between these conformations provides the GAG chain with a structural versatility that allows it to adapt and bind to a wide variety of proteins with high specificity. nih.govnih.gov This adaptability is the molecular basis for the involvement of IdoA-containing GAGs in the numerous biological processes discussed previously, including inflammation, fibrosis, and the regulation of cell behavior. ontosight.ainih.gov By generating a more flexible polysaccharide chain, IdoA significantly increases the binding potential and functional repertoire of GAGs, enabling them to act as specific modulators of protein function and cellular signaling. lu.senih.gov
| Conformation | Description | Factors Favoring this Conformation |
| 1C₄ | Chair Conformation | Predominant form for internal IdoA residues in many GAG sequences. |
| 2S₀ | Skew-Boat Conformation | Favored by 2-O-sulfation of the IdoA residue; critical for heparin's anticoagulant activity. |
| 4C₁ | Chair Conformation | Less common for internal residues but contributes to the overall equilibrium. |
Computational and Modeling Studies of Alpha L Idopyranosyluronic Acid
Molecular Dynamics (MD) Simulations of Iduronic Acid Conformations and Glycan Chains
Conformational Flexibility of Iduronic Acid within Glycans (e.g., Chair/Skew-Boat Transitions)
A key feature of IdoA is its remarkable conformational flexibility. Unlike many other monosaccharides that predominantly adopt a single stable chair conformation, IdoA exists in a dynamic equilibrium between multiple conformations. The three primary low-energy conformers are the ¹C₄ and ⁴C₁ chair forms, and the ²S₀ skew-boat conformation. wikipedia.org This conformational plasticity is a critical determinant of the biological activity of IdoA-containing GAGs like heparin and dermatan sulfate (B86663). hmdb.ca
MD simulations have been instrumental in characterizing the transitions between these conformational states. nih.gov These simulations reveal that the pyranose ring of IdoA can readily pucker and transition between the chair and skew-boat forms. nih.gov The relative populations of these conformers are influenced by factors such as the surrounding glycan sequence and sulfation patterns. hmdb.ca For instance, when IdoA is located internally within an oligosaccharide, the ¹C₄ and ²S₀ conformations are the most prevalent. wikipedia.org The ability of IdoA to adopt the ²S₀ skew-boat conformation has been shown to be particularly important for the activation of antithrombin by heparin. nih.govnih.gov
The following table summarizes the key conformations of α-L-Idopyranosyluronic acid:
| Conformation | Description | Significance |
| ¹C₄ Chair | A standard chair conformation. | One of the predominant forms in solution and within glycan chains. wikipedia.org |
| ⁴C₁ Chair | An alternative chair conformation. | Part of the conformational equilibrium, though often less populated than ¹C₄ and ²S₀. wikipedia.org |
| ²S₀ Skew-Boat | A non-chair conformation. iupac.org | Crucial for the biological activity of heparin and its interaction with antithrombin. nih.gov |
Solvent Effects on Iduronic Acid Structure and Dynamics
The surrounding solvent environment, primarily water, plays a significant role in modulating the structure and dynamics of IdoA. MD simulations that explicitly model water molecules have shown that the conformational equilibrium of IdoA is influenced by its interactions with the solvent. maynoothuniversity.ie Hydrogen bonding between the hydroxyl and carboxyl groups of IdoA and water molecules can stabilize certain conformations over others.
Quantum Mechanical (QM) Calculations on Iduronic Acid Reactivity and Electronic Structure
Quantum mechanical (QM) calculations provide a more detailed understanding of the electronic properties of molecules, which govern their reactivity. While computationally more intensive than MD, QM methods can offer valuable insights into the chemical behavior of IdoA.
Recent advancements in QM methods, including the development of hybrid quantum-classical workflows, are paving the way for more accurate modeling of chemical reactions, such as those involving catalysis. rsc.org Although direct QM studies specifically on IdoA reactivity are not extensively documented in the provided results, the principles of these methods are applicable. For instance, QM calculations could be used to investigate the pKa of the carboxylic acid group of IdoA and how it is influenced by its conformation and local environment. This information is crucial for understanding the pH-dependent interactions of IdoA-containing glycans.
Protein-Glycan Docking and Interaction Modeling for Iduronic Acid-Containing Ligands
Understanding how IdoA-containing glycans bind to proteins is fundamental to elucidating their biological functions. Molecular docking and interaction modeling are computational techniques used to predict and analyze these binding events. unimib.itresearchgate.net
Prediction of Binding Sites and Affinity
Docking algorithms can predict the preferred binding orientation of a glycan ligand to its protein receptor, providing a three-dimensional model of the complex. researchgate.net These methods have been successfully applied to study the interactions of GAGs with various proteins. nih.gov For IdoA-containing ligands, the conformational flexibility of the IdoA residue presents a unique challenge and opportunity. Docking protocols must account for the different possible conformations of IdoA to accurately predict binding modes. researchgate.net
Once a docked pose is obtained, MD simulations are often employed to refine the structure of the protein-glycan complex and to assess its stability. nih.gov These simulations can reveal key interactions, such as hydrogen bonds and electrostatic interactions, between the IdoA residue and the protein's binding pocket. By analyzing these interactions, it is possible to estimate the binding affinity of the ligand. Various computational methods, including those based on deep learning, are continuously being developed to improve the accuracy of binding affinity predictions. nih.gov
The following table highlights some computational tools and their applications in studying protein-glycan interactions involving iduronic acid:
| Computational Tool/Method | Application |
| AutoDock Vina, Glide | Used for molecular docking to predict the binding poses of IdoA-containing glycans to proteins like the SARS-CoV-2 spike glycoprotein. nih.gov |
| HADDOCK | A molecular docking approach used for predicting the structure of protein-glycan complexes. unimib.itresearchgate.net |
| AMBER, CHARMM, GROMACS | Force fields and software packages commonly used for performing molecular dynamics simulations of glycoproteins and GAGs. glycoforum.gr.jpacs.orgnih.gov |
Glycan Database Analysis and Bioinformatics for Iduronic Acid-Related Structures
The vast amount of data generated from glycomic studies has necessitated the development of specialized databases and bioinformatics tools for their analysis. escholarship.org These resources are invaluable for researchers studying IdoA and its role in biology.
Glycan databases such as GlyTouCan, GlyCosmos, and UniCarbKB serve as repositories for information on glycan structures, including those containing IdoA. glycoforum.gr.jp These databases allow researchers to search for specific glycan structures, view their reported biological contexts, and link to relevant literature. glycoforum.gr.jp
Bioinformatics tools are also being developed to analyze and interpret large datasets from glycomic experiments. For example, tools that can identify specific glycan motifs associated with certain diseases or biological states can help to uncover the functional significance of IdoA-containing structures. escholarship.org Furthermore, computational tools are available to aid in the visualization and analysis of the structural and dynamic properties of GAGs from MD simulations. nih.gov
Alpha L Idopyranosyluronic Acid As a Research Tool and in Engineered Systems
Use of Iduronic Acid Derivatives as Molecular Probes in Glycobiology
To investigate the roles of IdoA-containing GAGs and the enzymes that process them, researchers utilize derivatives of iduronic acid as molecular probes. A prominent example is the use of fluorogenic substrates to measure the activity of α-L-iduronidase (IDUA), the lysosomal enzyme responsible for hydrolyzing terminal IdoA residues from DS and HS. caymanchem.comrndsystems.comrndsystems.com
A widely used probe is 4-methylumbelliferyl-α-L-iduronide (MUI). caymanchem.comscbt.com When MUI is cleaved by α-L-iduronidase, it releases the fluorescent compound 4-methylumbelliferone, allowing for sensitive and convenient quantification of enzyme activity. caymanchem.comnih.gov This assay is instrumental in diagnosing mucopolysaccharidosis type I (MPS I), a lysosomal storage disease caused by IDUA deficiency. caymanchem.comnih.gov Further modifications, such as the sulfation of these probes at specific positions like in 4-methylumbelliferyl-α-L-iduronide 2-sulfate, create multi-functional tools. caymanchem.com These can be used as substrates for other GAG-modifying enzymes like iduronate-2-sulfatase, which is implicated in Hunter syndrome, expanding the diagnostic and research applications of IdoA-based probes. caymanchem.com
| Probe Derivative | Enzyme Target | Application |
| 4-Methylumbelliferyl-α-L-iduronide (MUI) | α-L-iduronidase (IDUA) | Assay of IDUA activity, diagnosis of Mucopolysaccharidosis I (Hurler, Scheie syndromes). caymanchem.comnih.gov |
| 4-Methylumbelliferyl-α-L-iduronide 2-sulfate | Iduronate-2-sulfatase, α-L-iduronidase | Assay of iduronate-2-sulfatase activity, diagnosis of Hunter syndrome. caymanchem.com |
| Phenyl α-L-iduronide | α-L-iduronidase (IDUA) | Comparative substrate for IDUA activity assays. nih.gov |
| Iduronosyl anhydro[1-3H]mannitol 6-sulfate | α-L-iduronidase (IDUA) | Radiolabelled substrate for sensitive IDUA activity assays. nih.gov |
Development and Application of Iduronic Acid-Specific Antibodies and Reagents
The development of specific antibodies and reagents that recognize IdoA within the context of a GAG chain has been a significant challenge due to the heterogeneity of GAG structures. However, technologies like phage display have enabled the generation of monoclonal antibodies that can identify specific GAG epitopes, including those rich in IdoA. nih.govnih.govnih.gov Phage display is a powerful technique where a library of antibody fragments is expressed on the surface of bacteriophages, allowing for the selection of those that bind to a specific target. scispace.comyoutube.comgenextgenomics.com
These antibodies are not typically specific to the IdoA monosaccharide alone but recognize a larger structural motif, which includes IdoA and its surrounding sulfation patterns. nih.govnih.gov For example, the antibody MW3G3 was selected against acharan sulfate (B86663), which has a repeating structure of [GlcNAc-IdoA(2S)], and it specifically identifies heparan sulfate oligosaccharides containing N-acetylated glucosamine (B1671600) and 2-O-sulfated iduronic acid residues. nih.gov Such reagents are invaluable for:
Immunohistochemistry: Mapping the distribution of specific IdoA-containing GAG structures in tissues and organs, revealing their localization in specific structures like blood vessel basal laminae. nih.gov
ELISA and Western Blotting: Quantifying and detecting specific GAG epitopes in biological samples.
Functional Studies: Probing the role of IdoA-rich domains in protein binding and cellular processes. nih.gov
While antibodies that specifically target the α-L-iduronidase enzyme itself have been developed for applications like Western blotting and ELISA, the generation of reagents targeting the IdoA sugar residue within its natural polysaccharide context remains a key area of research. rndsystems.comrndsystems.com
| Reagent/Antibody | Specificity | Development Method | Research Application |
| Phage display-derived antibodies | Specific GAG epitopes (e.g., IdoA-rich sequences in HS, DS) | Phage Display Technology | Studying GAG topography, structure, and function; epitope mapping. nih.gov |
| MW3G3 Antibody | Heparan sulfate epitope containing IdoA(2S)-GlcNAc | Phage display against acharan sulfate | Immunohistochemical detection of specific HS structures in tissues. nih.gov |
| Anti-α-L-Iduronidase (IDUA) Antibodies | Human α-L-iduronidase protein | Monoclonal/Polyclonal antibody production | Western Blot, ELISA, Immunocytochemistry for detecting the IDUA enzyme. rndsystems.comrndsystems.com |
Glycan Engineering Strategies Incorporating alpha-L-Idopyranosyluronic Acid
Glycan engineering allows for the controlled modification of GAG structures to study the function of IdoA and to produce recombinant proteins with tailored glycosylation. researchgate.net
Chinese Hamster Ovary (CHO) cells are a major platform for producing therapeutic proteins and are frequently used for glycoengineering. researchgate.netnih.govmdpi.com Researchers can manipulate the GAG biosynthesis pathway in these cells to alter the content of IdoA in heparan sulfate and dermatan sulfate. nih.gov Strategies include:
Gene Overexpression: Introducing genes that encode for enzymes involved in IdoA biosynthesis, such as dermatan sulfate epimerases (DS-epi1 and DS-epi2), which convert GlcA to IdoA within the GAG chain. nih.gov
Gene Knockout/Knockdown: Using technologies like CRISPR-Cas9 to delete or reduce the expression of enzymes that compete with or modify IdoA-containing structures, thereby enriching for specific GAG forms. mdpi.com
These engineered cell lines serve as powerful tools to produce GAGs with defined IdoA content, enabling detailed studies on how IdoA influences protein binding, signaling, and viral entry. nih.gov For instance, CHO cell mutants have been instrumental in understanding how specific GAG structures affect cell adhesion, protein degradation, and signaling. nih.gov
Metabolic glycoengineering involves introducing synthetic, chemically-modified sugar precursors into cells. rsc.org These "unnatural" sugars are then processed by the cell's own biosynthetic machinery and incorporated into newly synthesized glycans. rsc.orgresearchgate.net This approach allows for the introduction of bioorthogonal chemical reporters, such as azides or alkynes, into GAG chains. nih.govresearchgate.net
Once incorporated, these chemical handles can be used for various applications:
Visualization: Attaching fluorescent probes to visualize the localization and dynamics of IdoA-containing GAGs.
Purification: Using affinity tags like biotin (B1667282) to isolate specific GAGs for detailed structural analysis.
Drug Conjugation: Site-specifically attaching drugs to create novel therapeutics. nih.govresearchgate.net
While this strategy has been widely applied to other areas of glycobiology, its specific application to introduce modified iduronic acid precursors is an emerging area of research, holding promise for precise control over GAG structure and function. rsc.orgnih.gov
In Vitro and Ex Vivo Model Systems for Iduronic Acid Research
A range of model systems are employed to study the biochemistry and pathobiology of iduronic acid, from simple cell-free systems to more complex tissue models. nih.govnih.gov
In Vitro Systems: These are the most simplified models, often involving purified components in a controlled environment. Examples include cell-free assays using purified GAG-modifying enzymes (like DS-epimerases or sulfotransferases) and synthetic oligosaccharide substrates. nih.gov These systems are crucial for dissecting the fundamental biochemical properties of enzymes, determining their substrate specificity, and understanding the step-by-step assembly of IdoA-containing domains. nih.gov Another in vitro approach is the use of whole cell homogenates from cultured skin fibroblasts or leukocytes to measure enzyme activity, such as that of α-L-iduronidase. nih.gov
Ex Vivo Systems: These models use tissues or cells taken directly from an organism and studied in a laboratory setting. Human skin explants, for example, can be maintained in culture to study how external stimuli affect GAG synthesis and structure in a more physiologically relevant context than simple cell culture. nih.gov Similarly, embryonic stem cells can be differentiated ex vivo to study the role of IdoA-containing GAGs in development, as demonstrated by the observed increase in IdoA during the formation of embryoid bodies. nih.gov These systems bridge the gap between in vitro biochemistry and in vivo biology. nih.govresearchgate.net
| Model System | Description | Key Research Questions Addressed | Examples |
| In Vitro | Cell-free systems with purified enzymes and substrates or cell homogenates. | Enzyme kinetics, substrate specificity, mechanism of GAG biosynthesis. | Purified epimerase assays, α-L-iduronidase activity measurement using cell lysates. nih.govnih.gov |
| Ex Vivo | Cultured tissues or primary cells from an organism. | GAG synthesis in a tissue context, role of GAGs in cell differentiation and response to stimuli. | Human skin explants, differentiation of embryonic stem cells. nih.govnih.gov |
| Cell Culture | Immortalized cell lines (e.g., CHO, HEK293) or primary cells (e.g., fibroblasts). | GAG biosynthesis pathways, protein-GAG interactions, effects of genetic manipulation. | Glycoengineered CHO cells, fibroblast cultures from MPS I patients. nih.govnih.gov |
Future Directions and Emerging Research Areas in Alpha L Idopyranosyluronic Acid Studies
Advanced Methodologies for Characterizing Iduronic Acid-Containing Oligosaccharides
A significant challenge in GAG research has been the detailed structural characterization of oligosaccharides, particularly distinguishing between the C5 epimers L-iduronic acid (IdoA) and D-glucuronic acid (GlcA). nih.govmssm.edu The development of sophisticated analytical methods is crucial for correlating specific structures with biological functions.
Future advancements will likely focus on refining and combining current technologies for higher sensitivity and resolution.
Mass Spectrometry (MS): While electrospray ionization (ESI) mass spectrometry is effective for determining molecular weight, more advanced techniques are needed to define specific modifications. nih.gov A key breakthrough has been the use of electron detachment dissociation (EDD) coupled with Fourier transform ion cyclotron resonance mass spectrometry. nih.govmssm.edu This method provides detailed fragmentation patterns that can distinguish IdoA from GlcA within tetrasaccharides, a feat not achievable with conventional methods like collisionally activated dissociation (CAD). nih.govmssm.edu Future work will likely expand this technique to analyze larger and more complex oligosaccharides.
Chromatography Techniques: High-performance liquid chromatography (HPLC) with pulsed amperometric detection (PAD) and gas chromatography (GLC) are powerful methods for analyzing the hydrolysis products of IdoA-containing oligosaccharides. nih.gov These techniques offer high sensitivity, requiring only microgram amounts of sample, and allow for the qualitative determination of carbohydrate content in a single chromatographic step. nih.gov Ongoing research will aim to improve the resolution and speed of these methods for high-throughput analysis.
Nuclear Magnetic Resonance (NMR): One-dimensional and two-dimensional NMR spectroscopy remains a valuable tool for analyzing short oligosaccharides produced by enzymatic digestion, helping to determine the type and location of modifications. nih.gov The integration of NMR data with MS and chromatography will provide a more complete picture of IdoA-containing structures.
| Methodology | Application in IdoA Research | Key Advantages |
| Electron Detachment Dissociation (EDD) MS | Distinguishing between IdoA and GlcA epimers in oligosaccharides. nih.govmssm.edu | Provides diagnostic product ions for epimer identification. nih.govmssm.edu |
| HPLC with Pulsed Amperometric Detection (PAD) | Determination of acid hydrolysis products of IdoA-containing oligosaccharides. nih.gov | High sensitivity (low microgram samples), rapid analysis. nih.gov |
| Gas Chromatography (GC) | Analysis of monosaccharide composition of glycosaminoglycans. nih.gov | Allows for identification of various monosaccharides, hexosamines, and uronic acids in one step. nih.gov |
| Nuclear Magnetic Resonance (NMR) | Determining the type and location of sulfation on short heparin/HS oligosaccharides. nih.gov | Provides detailed structural information on small oligosaccharides. nih.gov |
Understanding Complex Iduronic Acid-Mediated Glycan Networks and Signaling
Glycans, including IdoA-containing GAGs, form a complex "sugar code" that mediates a vast array of biological processes. Functional glycomics, which aims to decipher this code, is a key emerging area. Research is moving towards understanding how the structural diversity of GAGs, dictated by IdoA content and sulfation patterns, translates into specific signaling outcomes.
Key research focuses include:
Cellular Communication: Glycans on the cell surface are integral to cell-cell recognition, adhesion, and interaction with the extracellular matrix. Future studies will investigate how specific IdoA-containing sequences on proteoglycans act as receptors or co-receptors to modulate signaling pathways initiated by growth factors and cytokines. nih.gov
Disease Mechanisms: The expression of GAG biosynthetic genes is altered in various diseases, including cancer. frontiersin.org For example, analyses predict that the biosynthesis of dermatan sulfate (B86663) (a GAG rich in IdoA) is downregulated in breast cancer. frontiersin.org Understanding these changes can provide new insights into disease pathology and identify potential therapeutic targets.
Immune Response: Glycans play a crucial role in the immune system by acting as recognition markers. Research will explore how IdoA-containing GAGs on cell surfaces and pathogens influence immune cell activation, inflammation, and host-pathogen interactions.
Synthetic Biology Approaches for Tailored Glycosaminoglycans
The structural heterogeneity of natural GAGs makes it difficult to study their structure-function relationships. acs.org Synthetic biology offers powerful tools to overcome this challenge by producing structurally defined GAGs and GAG mimetics.
Chemical and Chemoenzymatic Synthesis: The chemical synthesis of GAGs is highly challenging but allows for the creation of defined oligosaccharides with specific sulfation patterns. nih.gov A complementary and often more streamlined approach is chemoenzymatic synthesis, which uses glycosyltransferases and sulfotransferases to build and modify oligosaccharides with high precision. nih.gov These synthetic molecules are invaluable probes for dissecting the roles of specific IdoA-containing motifs in biological processes like angiogenesis and viral infection. nih.gov
Engineered Biomaterials: GAGs can be incorporated into synthetic biomaterials, such as polyethylene glycol (PEG) hydrogels, to create controlled 3D environments that mimic the extracellular matrix. frontiersin.org This approach allows researchers to systematically study how IdoA and other GAG components influence cell behavior in a well-defined context.
Therapeutic Mimetics: There is growing interest in developing synthetic GAG mimetics as therapeutic agents. A significant hurdle is their typically poor oral bioavailability due to their highly charged nature. acs.org A novel strategy involves conjugating GAG mimetics to molecules like cholesterol, which has been shown to enable oral delivery and enhance in vivo anticancer activity in preclinical models. acs.org
Interdisciplinary Research Integrating alpha-L-Idopyranosyluronic Acid Chemistry and Biology
Progress in understanding the multifaceted roles of this compound will increasingly depend on collaborations that bridge chemistry and biology. The complexity of GAGs necessitates an integrated approach where advanced chemical synthesis and characterization are coupled with sophisticated biological assays.
Functional glycomics serves as a prime example of this interdisciplinary approach, combining analytical, biochemical, and computational tools to investigate the functional consequences of glycans in biological systems. Synthetic chemists can build specific IdoA-containing oligosaccharides, which are then used by biologists to probe cellular signaling pathways, investigate disease mechanisms, and validate therapeutic targets. nih.gov Furthermore, the development of engineered microbes through synthetic biology to produce therapeutic molecules represents a frontier where metabolic engineering, microbiology, and glycobiology converge. mdpi.com This synergy is essential for translating fundamental knowledge about IdoA's structure into novel diagnostics and therapies.
Q & A
Q. What are the primary analytical techniques for structural elucidation of alpha-L-Idopyranosyluronic acid?
Methodology: Use nuclear magnetic resonance (NMR) spectroscopy to resolve stereochemistry, particularly - and -NMR for ring conformation and glycosidic linkage analysis. Mass spectrometry (MS) complements this by confirming molecular weight and fragmentation patterns. X-ray crystallography is critical for absolute configuration determination in crystalline derivatives .
Q. How is this compound synthesized in vitro for biochemical studies?
Methodology: Chemical synthesis involves protecting group strategies to control regioselectivity during glycosylation. Enzymatic methods using glycosyltransferases (e.g., from bacterial sources) offer higher stereochemical fidelity. Post-synthesis, validate purity via high-performance liquid chromatography (HPLC) coupled with evaporative light scattering detection (ELSD) .
Q. What challenges arise in quantifying this compound in biological matrices?
Methodology: Address matrix interference (e.g., polysaccharide contaminants) using enzymatic digestion (hyaluronidase) followed by derivatization with fluorescent tags (e.g., 2-aminobenzamide) for enhanced detection sensitivity in capillary electrophoresis or LC-MS/MS. Include internal standards (e.g., isotopically labeled analogs) to correct for recovery variability .
Advanced Research Questions
Q. How do conformational equilibria of this compound residues influence biological activity in glycosaminoglycans?
Methodology: Employ molecular dynamics (MD) simulations to model chair-to-skew boat transitions in solution. Validate predictions with NOESY NMR to detect through-space nuclear Overhauser effects (NOEs) indicative of flexible ring conformations. Compare with circular dichroism (CD) data to correlate conformation with ligand-receptor binding affinities .
Q. What experimental strategies resolve contradictions in reported enzymatic substrate specificity for this compound?
Methodology: Conduct kinetic assays under standardized conditions (pH, ionic strength) using recombinant enzymes (e.g., iduronidase). Apply surface plasmon resonance (SPR) to measure binding kinetics. Cross-validate findings with in silico docking studies to identify key active-site residues influencing specificity .
Q. How can synthetic derivatives of this compound be optimized for enhanced metabolic stability?
Methodology: Introduce fluorine substitutions at C2 or C3 positions to block enzymatic hydrolysis. Assess stability in simulated physiological fluids (e.g., plasma, lysosomal extracts) and compare pharmacokinetics in vivo using radiolabeled tracers. Use crystallography to confirm steric hindrance effects on enzyme binding .
Q. What are the best practices for designing in vivo studies to evaluate this compound’s role in extracellular matrix remodeling?
Methodology: Use knockout murine models (e.g., Idua) to study mucopolysaccharidosis. Apply histochemical staining (Alcian blue) and ELISA-based quantification of urinary glycosaminoglycans. Include sham-operated controls and blinded analysis to reduce bias .
Q. How do solvent polarity and temperature affect the conformational dynamics of this compound?
Methodology: Perform variable-temperature NMR in solvents like DO, DMSO-d, and CDCl. Calculate free energy differences () between conformers using van’t Hoff plots. Validate with density functional theory (DFT) calculations to map potential energy surfaces .
Q. What statistical approaches are recommended for meta-analysis of conflicting data on this compound’s therapeutic efficacy?
Methodology: Apply random-effects models to account for heterogeneity across studies. Use funnel plots to detect publication bias. Stratify analysis by study design (e.g., randomized controlled trials vs. observational studies) and adjust for covariates via meta-regression .
Q. How can researchers validate computational models predicting this compound-protein interactions?
Methodology: Compare docking scores (AutoDock Vina) with experimental binding data (SPR, ITC). Perform alanine scanning mutagenesis on predicted binding residues and measure changes in affinity. Use molecular mechanics Poisson-Boltzmann surface area (MM-PBSA) calculations to refine energy estimates .
Methodological Frameworks for Rigor
What criteria ensure a research question on this compound meets FINER (Feasible, Interesting, Novel, Ethical, Relevant) standards?
Guidance:
Q. How should researchers address reproducibility challenges in studies involving this compound?
Guidance: Document experimental protocols using platforms like protocols.io . Share raw data (NMR spectra, chromatograms) in public repositories (Zenodo). Collaborate with independent labs for cross-validation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
